Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-
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Overview
Description
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring. This compound is notable for its unique structure, which includes an aminopropyl group and a methoxy group. Phenolic compounds are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile under specific conditions. For instance, the reaction of an aryl halide with potassium hydroxide (KOH) in a biphasic solvent system like 1,4-dioxane/water can yield phenolic compounds . Another method involves the hydroxylation of aryl halides using a nickel catalyst and water as the hydroxyl source .
Industrial Production Methods
Industrial production of phenolic compounds often employs catalytic processes. For example, the palladium-catalyzed synthesis of phenols from aryl halides using monophosphine-based catalysts is a widely used method . Additionally, the cumene process, which involves the oxidation of cumene to cumene hydroperoxide followed by acid-catalyzed cleavage, is a significant industrial method for producing phenol .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to quinones or other oxidation products.
Reduction: Reduction reactions can convert phenolic compounds to their corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common for phenolic compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are typical
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Products like 2-nitrophenol, 4-nitrophenol, and 2,4,6-tribromophenol
Scientific Research Applications
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of phenol, 4-((2S)-2-aminopropyl)-2-methoxy- involves its interaction with various molecular targets and pathways. Phenolic compounds are known to exert their effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- can be compared with other phenolic compounds such as:
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
Catechol: A dihydroxybenzene with two hydroxyl groups in ortho positions.
Resorcinol: A dihydroxybenzene with hydroxyl groups in meta positions
Uniqueness
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds .
Properties
CAS No. |
150200-03-6 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-[(2S)-2-aminopropyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
GPBOYXOSSQEJBH-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N |
Origin of Product |
United States |
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